molecular formula C22H29N5O4S B2916408 2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile CAS No. 941248-80-2

2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile

Cat. No.: B2916408
CAS No.: 941248-80-2
M. Wt: 459.57
InChI Key: PYPQZUKFPKEHRV-UHFFFAOYSA-N
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Description

The compound 2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile is a 1,3-oxazole derivative featuring a carbonitrile group at position 4, a 4-(3-methylpiperidin-1-sulfonyl)phenyl substituent at position 2, and a [2-(morpholin-4-yl)ethyl]amino group at position 5. Its molecular formula is C22H29N5O4S, with a molecular weight of 459.57 g/mol.

Properties

IUPAC Name

2-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-5-(2-morpholin-4-ylethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O4S/c1-17-3-2-9-27(16-17)32(28,29)19-6-4-18(5-7-19)21-25-20(15-23)22(31-21)24-8-10-26-11-13-30-14-12-26/h4-7,17,24H,2-3,8-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPQZUKFPKEHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCN4CCOCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonyl group: This step involves the sulfonylation of an aromatic amine.

    Attachment of the piperidine and morpholine moieties: These steps involve nucleophilic substitution reactions to introduce the piperidine and morpholine groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups within the molecule.

    Substitution: The aromatic ring and heterocyclic moieties can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Sulfonyl Group Variations: The 3-methylpiperidin-1-sulfonyl group in the target compound adds a methyl branch to the piperidine ring, increasing steric bulk compared to unsubstituted piperidine or pyrrolidine analogues. This modification may enhance hydrophobic interactions with protein targets . Piperidine vs.

Molecular Weight and Lipophilicity :

  • The target compound has the highest molecular weight (459.57 g/mol) due to the 3-methylpiperidine group, which may marginally reduce aqueous solubility compared to its analogues .
  • Pyrrolidine-containing analogues exhibit lower molecular weights (431.51 g/mol), suggesting improved pharmacokinetic properties .

Bioactivity Implications: While direct bioactivity data for these compounds are unavailable, highlights that structural similarities often correlate with shared bioactivity profiles. For example, morpholinoethylamino groups are common in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets .

Functional Group Contributions

  • Morpholinoethylamino Group: Enhances solubility and participates in hydrogen bonding, a feature critical for target engagement in kinase inhibitors .
  • 3-Methylpiperidin-1-sulfonyl Group : Introduces stereoelectronic effects that may influence binding specificity, as seen in sulfonamide-based protease inhibitors .

Biological Activity

The compound 2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile is a complex organic molecule that has drawn attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N4O3SC_{22}H_{26}N_{4}O_{3}S, with a molecular weight of approximately 426.54 g/mol. The structure features a sulfonamide group, an oxazole ring, and morpholine, which are significant for its biological interactions.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and sulfonyl groups have shown potent activity against various bacterial strains. A study demonstrated that several synthesized piperidine derivatives exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Pseudomonas aeruginosa .

Antioxidant Activity

The antioxidant capacity of related compounds has been assessed using the DPPH method. Compounds similar to our target compound showed varying degrees of DPPH radical scavenging activity, indicating potential protective effects against oxidative stress .

Enzyme Inhibition

The compound's structural components suggest possible interactions with enzyme targets. For example, piperidine derivatives have been studied for their ability to inhibit α-glucosidase, a key enzyme in carbohydrate metabolism. Such inhibition can be beneficial in managing conditions like diabetes .

The proposed mechanism involves the binding of the compound to specific receptors or enzymes, modulating their activity. The sulfonamide group is known for its ability to mimic natural substrates in enzymatic reactions, potentially leading to inhibition or activation of target pathways .

Study on Antimicrobial Properties

In a comparative study involving various synthesized sulfonamide derivatives, it was found that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ofloxacin. This suggests that the target compound may also possess similar antimicrobial efficacy .

Research on Antioxidant Effects

Another study evaluated the antioxidant properties of a series of oxazole derivatives. The results indicated that compounds with structural similarities to our target showed significant inhibition rates against DPPH radicals, highlighting their potential as antioxidant agents .

Data Tables

Activity Type Tested Compound Effectiveness Standard Comparison
AntimicrobialPiperidine derivativesSignificant activityOfloxacin
AntioxidantOxazole derivativesModerate to high inhibitionVitamin C
Enzyme Inhibitionα-glucosidase inhibitorsEffectiveAcarbose

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